Extended Elimination Half-Life: Pheniramine (86-21-5) vs. Chlorpheniramine for Sustained-Release Formulations
Pheniramine exhibits a significantly longer terminal elimination half-life than chlorpheniramine, a close structural analog. This pharmacokinetic difference supports a less frequent dosing regimen. The oral half-life of pheniramine is 16–19 hours [1], whereas the half-life of chlorpheniramine is reported to be substantially shorter, ranging from 2.8 to 3.6 hours [2]. This longer half-life of pheniramine can be a critical factor in the design of sustained-release or once-daily formulations.
| Evidence Dimension | Elimination Half-Life (Oral Administration) |
|---|---|
| Target Compound Data | 16 - 19 hours |
| Comparator Or Baseline | Chlorpheniramine: 2.8 ± 0.8 hours to 3.6 hours |
| Quantified Difference | Pheniramine half-life is approximately 5 to 7 times longer than chlorpheniramine |
| Conditions | Human pharmacokinetic studies in healthy volunteers (Cross-study comparison) |
Why This Matters
For procurement and formulation, the longer half-life directly impacts dosing frequency, potentially reducing pill burden in a final product compared to a chlorpheniramine-based alternative.
- [1] Witte PU, et al. Pharmacokinetics of pheniramine (Avil) and metabolites in healthy subjects after oral and intravenous administration. Int J Clin Pharmacol Ther Toxicol. 1985;23(1):59-62. PMID: 3988394. View Source
- [2] Synapse K. Comparison of antihistamine pharmacokinetic parameters: Onset of action and half-life. Koreamed. View Source
